molecular formula C15H13Cl2N5O5 B15251336 (2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid

(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid

Cat. No.: B15251336
M. Wt: 414.2 g/mol
InChI Key: ABPALSGKEZBZOZ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid is a complex organic compound characterized by its unique structure, which includes a triazine ring and a pentanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid typically involves multiple steps. One common approach is the reaction of 4,6-dichloro-1,3,5-triazine with 4-aminobenzoic acid under controlled conditions to form an intermediate product. This intermediate is then reacted with (2S)-2-aminopentanedioic acid to yield the final compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The triazine ring allows for substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modify the activity of specific proteins, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]butanedioic acid
  • (2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]hexanedioic acid

Uniqueness

Compared to similar compounds, (2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid stands out due to its specific combination of the triazine ring and pentanedioic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13Cl2N5O5

Molecular Weight

414.2 g/mol

IUPAC Name

(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C15H13Cl2N5O5/c16-13-20-14(17)22-15(21-13)18-8-3-1-7(2-4-8)11(25)19-9(12(26)27)5-6-10(23)24/h1-4,9H,5-6H2,(H,19,25)(H,23,24)(H,26,27)(H,18,20,21,22)/t9-/m0/s1

InChI Key

ABPALSGKEZBZOZ-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC2=NC(=NC(=N2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.